6-Acetyaminochroman-4-one
Overview
Description
6-Acetyaminochroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. This compound is known for its diverse biological activities and serves as a building block in medicinal chemistry .
Mechanism of Action
Target of Action
Chromanone, a structurally similar compound, has been reported to interact with a variety of biological targets, including tumor necrosis factor-α (tnf-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (ache) inhibitor, antihuman immunodeficiency virus (hiv), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Mode of Action
Chromanone analogs have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets and pathways .
Biochemical Pathways
Chromanone, a compound structurally similar to 6-Acetamidochroman-4-one, has been reported to suppress NF-kB (nuclear factor kappa light chain enhancer of activated B cells) signaling pathways . This suggests that 6-Acetamidochroman-4-one might also influence similar biochemical pathways.
Result of Action
Chromanone and its analogs have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
6-Acetamidochroman-4-one interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities . It is associated with diverse biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and more .
Cellular Effects
6-Acetamidochroman-4-one influences cell function by interacting with various cellular processes . It has been found to exhibit a broad range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and more .
Molecular Mechanism
The molecular mechanism of 6-Acetamidochroman-4-one involves its interactions at the molecular level with various biomolecules . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 6-Acetamidochroman-4-one change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of 6-Acetamidochroman-4-one vary with different dosages in animal models
Metabolic Pathways
6-Acetamidochroman-4-one is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyaminochroman-4-one typically involves the acylation of chroman-4-one derivatives. One common method is the reaction of chroman-4-one with acetic anhydride in the presence of a base such as pyridine . This reaction proceeds under mild conditions and yields the desired acetamido derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Acetyaminochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinones, hydroxy derivatives, and substituted chromanones, each exhibiting unique biological activities .
Scientific Research Applications
6-Acetyaminochroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and antioxidant properties.
Medicine: It is used in the development of pharmaceuticals targeting diseases such as cancer, diabetes, and inflammation.
Industry: The compound finds applications in the cosmetic industry for skin and hair care products
Comparison with Similar Compounds
Chroman-4-one: Lacks the acetamido group but shares the core structure.
Chroman-2-one: Differs in the position of the carbonyl group.
Flavanone: Contains a similar benzopyran structure but with a different substitution pattern.
Uniqueness: 6-Acetyaminochroman-4-one is unique due to its acetamido group, which imparts distinct biological activities and enhances its therapeutic potential compared to other chromanone derivatives .
Properties
IUPAC Name |
N-(4-oxo-2,3-dihydrochromen-6-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)12-8-2-3-11-9(6-8)10(14)4-5-15-11/h2-3,6H,4-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASWWLNIFLMDBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654427 | |
Record name | N-(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103646-29-3 | |
Record name | N-(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Acetamidochroman-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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